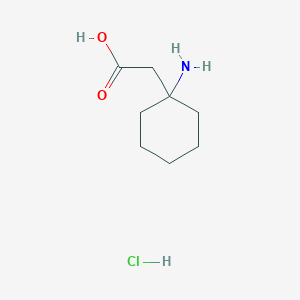

2-(1-Aminocyclohexyl)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-aminocyclohexyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGBGSODHWQGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585033 | |

| Record name | (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37631-99-5, 37631-92-8 | |

| Record name | Cyclohexaneacetic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37631-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 2-(1-Aminocyclohexyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of 2-(1-Aminocyclohexyl)acetic acid hydrochloride, a key building block in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a derivative of cyclohexane containing both an amino and an acetic acid functional group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. It is important to distinguish this compound from its isomer, 2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride, also known as Gabapentin hydrochloride, which has a different chemical structure and therapeutic applications.[1][2]

The core structure consists of a cyclohexane ring. At the first carbon position of this ring, two substituents are attached: a primary amine group (-NH2) and an acetic acid moiety (-CH2COOH). The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid, resulting in an ammonium chloride salt. This salt form generally enhances the compound's stability and solubility in aqueous solutions.

Below is a two-dimensional representation of the chemical structure:

Figure 1: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for researchers in designing experiments and for professionals in drug development for formulation and delivery considerations.

| Property | Value | Reference |

| Molecular Formula | C8H16ClNO2 | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| CAS Number | 37631-99-5 | [3] |

| Appearance | Solid | |

| Purity | ≥95.0% | |

| InChI Key | PKGBGSODHWQGTQ-UHFFFAOYSA-N | |

| SMILES | Cl.NC1(CCCCC1)CC(O)=O |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be inferred from related literature. A plausible method involves the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclohexanone.

Hypothetical Synthetic Workflow:

Figure 2: Plausible synthetic pathway for this compound.

Note on a Related Compound: It is important for researchers to be aware of a structurally similar compound, 2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride , which is the hydrochloride salt of the well-known pharmaceutical Gabapentin .[1] This compound has a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol .[1] Its CAS number is 60142-95-2.[2] The key structural difference is the presence of a methylene (-CH2-) bridge between the amino group and the cyclohexane ring. This seemingly minor difference results in significantly different pharmacological properties.

References

Technical Guide: Physicochemical Properties of 2-(1-Aminocyclohexyl)acetic acid HCl (Gabapentin HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Aminocyclohexyl)acetic acid hydrochloride, widely known as Gabapentin HCl, is a pharmaceutical compound with significant applications in the treatment of epilepsy and neuropathic pain. A structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), its efficacy and safety profile are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth overview of these properties, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows, to support research and development activities.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(1-Aminocyclohexyl)acetic acid and its hydrochloride salt.

| Property | Value | Notes |

| Chemical Name | 2-(1-Aminocyclohexyl)acetic acid HCl | |

| Synonyms | Gabapentin Hydrochloride, 1-(Aminomethyl)cyclohexaneacetic acid hydrochloride | |

| Chemical Structure | ||

| 2-(1-Aminocyclohexyl)acetic acid | 2-(1-Aminocyclohexyl)acetic acid HCl | |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol [1] |

| CAS Number | 60142-96-3 | 60142-95-2[1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 162-166 °C[2] | 117-133 °C (recrystallization dependent) |

| pKa | 3.68 (carboxylic acid), 10.70 (primary amine)[2] | |

| LogP (Octanol/Water) | -1.1[2] | |

| Solubility | ||

| Water | Freely soluble (>100 mg/mL at pH 7.4)[3][4] | ≥9.35 mg/mL[5] |

| 0.1N HCl | 147.95 mg/mL[6] | Freely soluble |

| Methanol | Slightly soluble | |

| Ethanol | Very slightly soluble | Soluble |

| Toluene | Insoluble |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard laboratory procedures and can be adapted based on specific equipment and regulatory requirements.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C/minute) near the expected melting point for an accurate determination.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in the molecule.

Methodology:

-

Solution Preparation: A solution of the compound with a known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with an electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Mechanism of Action of Gabapentin

Gabapentin exerts its therapeutic effects primarily through its interaction with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction leads to a reduction in the release of excitatory neurotransmitters.

Caption: Gabapentin's mechanism of action.

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in determining the pKa of a compound using potentiometric titration.

Caption: Workflow for pKa determination.

References

- 1. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]

- 2. pnas.org [pnas.org]

- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacylibrary.com [pharmacylibrary.com]

- 5. apexbt.com [apexbt.com]

- 6. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to 2-(1-Aminocyclohexyl)acetic Acid Hydrochloride: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Aminocyclohexyl)acetic acid hydrochloride, with the CAS number 37631-99-5, is a non-proteinogenic amino acid that has garnered interest within the scientific community as a versatile building block for the synthesis of peptidomimetics and other structurally complex molecules. Its rigid cyclohexyl scaffold provides a unique conformational constraint that is valuable in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its emerging role as a component in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a cyclohexane ring substituted at the 1-position with both an amino group and an acetic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Reference |

| CAS Number | 37631-99-5 | |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| Appearance | Solid | |

| Synonyms | 1-Aminocyclohexaneacetic acid hydrochloride | |

| Classification | Unnatural amino acid | [1] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily available literature, the synthesis of structurally related compounds, such as gabapentin (1-(aminomethyl)cyclohexaneacetic acid), provides insights into potential synthetic routes.[2] One plausible approach involves the Strecker synthesis or the Bucherer-Bergs reaction on 1-cyclohexanone to introduce the amino and carboxyl functionalities, followed by appropriate derivatization and hydrolysis steps.

A general conceptual workflow for the synthesis is outlined below. It is important to note that this is a generalized representation and specific reaction conditions would require optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Peptidomimetics and Unnatural Amino Acids

As an unnatural amino acid, this compound serves as a valuable building block in the synthesis of peptidomimetics.[1] The incorporation of this rigid cyclic structure into peptide backbones can enforce specific conformations, leading to increased receptor affinity, enhanced biological activity, and improved metabolic stability compared to their natural peptide counterparts.[1] These characteristics make it an attractive component for the design of novel therapeutics targeting protein-protein interactions.

Building Block for Targeted Protein Degradation

A significant emerging application for molecules with similar structural motifs is in the field of targeted protein degradation (TPD). While direct evidence for the use of this compound in published PROTACs is limited in the reviewed literature, its structural features make it a prime candidate for use as a linker component in the synthesis of these bifunctional molecules.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

The cyclohexylacetic acid moiety of this compound can serve as a rigid and versatile scaffold for the linker. The carboxylic acid and amino groups provide orthogonal handles for conjugation to the target-binding ligand and the E3 ligase-binding ligand, respectively.

Caption: Conceptual diagram illustrating the role of 2-(1-Aminocyclohexyl)acetic acid as a linker precursor in the assembly of a PROTAC molecule.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are proprietary and context-dependent. However, a general protocol for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS) is provided below as an illustrative example.

General Protocol for Incorporation into a Peptide via SPPS

Materials:

-

Fmoc-protected 2-(1-aminocyclohexyl)acetic acid

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dimethylformamide (DMF)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-protected 2-(1-aminocyclohexyl)acetic acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its rigid cyclic structure offers a unique conformational constraint that can be exploited to design potent and stable peptidomimetics. Furthermore, its bifunctional nature makes it an attractive candidate for the development of linkers for targeted protein degraders, a rapidly expanding area of therapeutic research. While detailed and specific applications in the context of protein degradation are still emerging in the public domain, the foundational chemical properties and synthetic accessibility of this compound position it as a molecule of significant interest for future drug development endeavors. Further research into its incorporation into novel therapeutic modalities is warranted.

References

Spectroscopic and Mechanistic Analysis of 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclohexaneacetic acid, widely known as Gabapentin, is a pharmaceutical agent primarily used for the treatment of epilepsy and neuropathic pain.[1] Structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action does not involve direct interaction with GABA receptors. Instead, it selectively binds to the α2δ-1 subunit of voltage-gated calcium channels.[2][3][4][5][6] This technical guide provides a comprehensive overview of the spectroscopic data for Gabapentin, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action. The data presented here pertains to the zwitterionic form of Gabapentin, which is its solid-state structure. The hydrochloride salt form is also relevant, particularly in formulation, and while its spectroscopic characteristics are expected to be similar in solution, minor differences may be observed in the solid state.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Gabapentin.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3500-3300 | Primary amine stretching (often broad) |

| C-H Stretch (alkane) | 2931, 2857 | Cyclohexane and methylene C-H stretching[7] |

| C=O Stretch | ~1615 | Carboxylate (COO⁻) asymmetric stretching[7] |

| N-H Bend | ~1538 | Primary amine bending |

| C-O Stretch | ~1393 | Carboxylate (COO⁻) symmetric stretching |

| C-N Stretch | ~1165 | Amine C-N stretching[7] |

Data obtained from Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.42 | s | 2H | -CH₂-COOH |

| ~1.47 | m | 2H | Cyclohexane CH₂ |

| ~1.46 | m | 4H | Cyclohexane CH₂ |

| ~1.38 | m | 4H | Cyclohexane CH₂ |

Note: The aminomethyl (-CH₂-NH₂) protons are often not distinctly visible or may appear as a broad singlet due to exchange with the deuterium oxide solvent. Data sourced from the Human Metabolome Database and PubChem.[1][8]

¹³C NMR (Solid-State CP/MAS)

| Chemical Shift (ppm) | Assignment |

| ~179 | Carboxylate Carbon (-COO⁻) |

| ~51 | Carbon with N-H coupling |

| ~41 | Quaternary Carbon |

| ~39 | Aminomethyl Carbon (-CH₂-NH₂) |

| ~37 | Cyclohexane CH₂ |

| ~28 | Cyclohexane CH₂ |

| ~22 | Cyclohexane CH₂ |

Note: ¹³C NMR data for Gabapentin in solution is less commonly reported. The provided data is from solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) NMR of Gabapentin polymorphs. Chemical shifts can vary slightly between different polymorphic forms.[9][10]

Mass Spectrometry

| Ion | m/z Ratio | Description |

| [M+H]⁺ | 172.1 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 154.1 | Fragment ion (loss of water) |

| [M-2H₂O+H]⁺ | 136.1 | Fragment ion (loss of two water molecules) |

Data obtained from Electrospray Ionization (ESI) Mass Spectrometry.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small amount of the powdered solid Gabapentin is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is recorded by passing a beam of infrared light through the ATR crystal. The evanescent wave that penetrates the sample is partially absorbed at specific frequencies corresponding to the vibrational modes of the molecule.[12]

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, approximately 5-25 mg of Gabapentin is dissolved in a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be required. An internal standard, such as DSS or TSP for aqueous samples, can be added for precise chemical shift referencing.

-

Instrument Setup: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak. Integration of the signals in the ¹H NMR spectrum provides the relative number of protons for each resonance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of Gabapentin is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.

-

Ionization: The sample solution is introduced into the ESI source through a capillary at a high voltage.[13] This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules ([M+H]⁺).[14][15]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and aid in structural elucidation.[16]

Mechanism of Action and Characterization Workflow

The primary mechanism of action of Gabapentin is not through direct interaction with GABA receptors, but rather by binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][4][6] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[2]

References

- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 7. A Novel Spectrophotometric Method for Determination of Gabapentin in Pharmaceutical Formulations Using 2,5-Dihydroxybenzaldehyde [scirp.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005015) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of gabapentin polymorphs in gabapentin/excipient mixtures using solid state 13C NMR spectroscopy and X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Biological activity of gabapentin precursors and analogues

An In-depth Technical Guide to the Biological Activity of Gabapentin Precursors and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin was initially synthesized as a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), with the goal of creating a centrally active GABAergic agent.[1][2] Its design incorporated a cyclohexyl group to enhance its lipophilicity and facilitate passage across the blood-brain barrier.[1][3] Despite its structural origins, extensive research has revealed that gabapentin's primary mechanism of action is distinct from the GABAergic system. It does not bind to GABA receptors (GABA-A or GABA-B) nor does it significantly affect GABA synthesis, uptake, or degradation at clinically relevant concentrations.[1][4]

Instead, gabapentin and its analogues, collectively known as gabapentinoids, exert their therapeutic effects primarily by binding with high affinity to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][5][6] This interaction is central to its efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic.[7][8] This guide provides a detailed examination of the biological activity of gabapentin, its precursors, and key analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Mechanism of Action: The α2δ Subunit

The principal molecular target for gabapentinoids is the α2δ protein, an auxiliary subunit of VGCCs.[6][9] Gabapentinoids, including gabapentin and pregabalin, bind selectively to the α2δ-1 and α2δ-2 isoforms, with negligible affinity for α2δ-3 or α2δ-4.[7][10]

The binding of a gabapentinoid to the α2δ-1 subunit leads to a cascade of downstream effects:

-

Modulation of Calcium Channel Trafficking: Binding to the α2δ subunit disrupts the normal trafficking and delivery of calcium channels to the presynaptic membrane.[4][11] This reduces the density of functional VGCCs at the presynaptic terminal.

-

Reduced Calcium Influx: With fewer VGCCs at the membrane, there is a reduction in calcium influx into the neuron upon depolarization.[6][12]

-

Decreased Neurotransmitter Release: Calcium influx is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane. By reducing calcium entry, gabapentinoids inhibit the release of excitatory neurotransmitters, most notably glutamate, substance P, and norepinephrine.[3][4][6] This dampening of excitatory neurotransmission is believed to be the core mechanism underlying the analgesic, anticonvulsant, and anxiolytic effects of these drugs.[8][12]

While the α2δ subunit is the primary target, some studies suggest other potential mechanisms, such as an increase in GABA synthesis and non-synaptic GABA responses, but these are considered secondary to the effects on VGCCs.[1][6]

Quantitative Data: Binding Affinities and Pharmacokinetics

The biological activity of gabapentinoids is quantified through binding affinity for their target and their pharmacokinetic profiles, which determine their absorption, distribution, metabolism, and excretion.

Table 1: Binding Affinity (Kd) for α2δ Subunits

A lower dissociation constant (Kd) indicates higher binding affinity.

| Compound | α2δ-1 Subunit Kd (nM) | α2δ-2 Subunit Kd (nM) | α2δ-3 Subunit | α2δ-4 Subunit |

| Gabapentin | ~59[10][13] | ~153[10][13] | No significant binding[10] | No significant binding[10] |

| Pregabalin | ~32[11] | Similar to α2δ-1[11] | Not specified | Not specified |

Note: Some studies have found the affinities of gabapentin and pregabalin for the α2δ-1 subunit to be similar (40 nM and 32 nM, respectively).[11]

Table 2: Comparative Pharmacokinetics of Gabapentin and Analogues

| Parameter | Gabapentin | Pregabalin | Gabapentin Enacarbil (Prodrug) |

| Bioavailability | 27–60% (inversely proportional to dose)[4] | ≥90% (dose-independent)[14] | Higher than gabapentin; dose-proportional[12][15] |

| Absorption Mechanism | Saturable (via LAT1)[14] | Non-saturable (via LAT and other carriers)[5] | High-capacity nutrient transporters[12] |

| Peak Plasma Time (Tmax) | ~3 hours[5] | ~1 hour[5] | Sustained release profile[15] |

| Protein Binding | <3%[4] | Negligible[14] | Not applicable (hydrolyzed to gabapentin) |

| Metabolism | Not significantly metabolized[4] | Negligible[14] | Hydrolyzed to gabapentin |

| Elimination Half-life | 5 to 7 hours[4][14] | ~6.3 hours[14] | Provides sustained gabapentin levels[15] |

| Excretion | Renal (unchanged)[4][14] | Renal (unchanged)[14] | Renal (as gabapentin)[12] |

Table 3: Relative Potency (EC50) of Gabapentin vs. Pregabalin

EC50 is the concentration of a drug that gives a half-maximal response. A lower EC50 indicates greater potency.

| Condition / Model | Gabapentin EC50 (mg/mL) | Pregabalin EC50 (mg/mL) | Relative Potency (Pregabalin vs. Gabapentin) |

| Epilepsy | 23.9[5][15] | 9.77[5][15] | ~2.4 times more potent[5][15] |

| Postherpetic Neuralgia | 11.7[5][15] | 4.21[5][15] | ~2.8 times more potent[5][15] |

Structure-Activity Relationships (SAR)

The development of potent gabapentinoids relies on understanding the relationship between chemical structure and biological activity. Studies on pregabalin and other analogues have revealed key insights.[7][16]

-

Core Structure: The γ-amino acid backbone is essential for activity.

-

Stereochemistry: The specific stereochemistry of substituents significantly influences binding affinity to the α2δ protein.[7] For instance, pregabalin is the (S)-enantiomer of 3-isobutyl-GABA.

-

System L Transporter Interaction: The ability to interact with the L-amino acid transport system (LAT1) is crucial for crossing the blood-brain barrier.[1][7]

-

Distinct SAR: Research indicates that the structural requirements for high-affinity α2δ binding are distinct from those for potent inhibition of the system L transporter.[16][17] However, both interactions are critical for the overall in vivo efficacy of these compounds.[16][17]

Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to drug discovery and development. The following sections detail key protocols used to characterize gabapentinoids.

Protocol 1: Radioligand Binding Assay for α2δ Subunit Affinity

This assay quantifies the binding affinity (Kd) and density of binding sites (Bmax) of a test compound for the α2δ subunit using a radiolabeled ligand, such as [³H]gabapentin.[10][18]

1. Materials and Reagents:

-

[³H]gabapentin (radioligand)

-

Unlabeled test compound and unlabeled gabapentin

-

Membrane preparation containing α2δ subunits (e.g., from porcine brain cortex or recombinant cell lines)[10][18]

-

Assay Buffer (e.g., 10 mM HEPES, pH 7.4)[10]

-

Glass fiber filters and a cell harvester

-

Scintillation cocktail and liquid scintillation counter

2. Membrane Preparation:

-

Homogenize tissue (e.g., porcine brain) in an appropriate buffer with protease inhibitors.[10]

-

Perform differential centrifugation to isolate the crude membrane fraction.[18]

-

Wash the membrane pellet to remove endogenous ligands and resuspend in the assay buffer.

-

Determine the total protein concentration of the membrane preparation (e.g., via BCA assay).[10]

3. Binding Reaction (Saturation Experiment):

-

In a 96-well plate, set up reactions in triplicate.

-

Total Binding: Add membrane preparation (20-50 µg protein), and varying concentrations of [³H]gabapentin (e.g., 0.1 nM to 100 nM).[10]

-

Non-specific Binding: Add membrane preparation, the same concentrations of [³H]gabapentin, and a high concentration of unlabeled gabapentin (e.g., 10 µM) to saturate the specific binding sites.[10]

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.[10]

4. Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10][18]

-

Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[18]

5. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding against the concentration of [³H]gabapentin.

-

Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.[18]

Protocol 2: Elevated Plus-Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open, more "anxiety-provoking" arms of the maze.[8]

1. Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm).[8]

-

Two opposite arms are open, while the other two are enclosed by high walls.[8]

-

The maze should be in a dimly lit, sound-attenuated room.[8]

2. Animals and Dosing:

-

Use adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).[8]

-

Acclimatize animals to the testing room for at least one hour before the test.

-

Administer the test compound (e.g., gabapentin at 10, 30, 100 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.[8]

3. Procedure:

-

Gently place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).[8]

-

Record the session using an overhead video camera connected to tracking software.

4. Data Analysis:

-

Key parameters to measure include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

An increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.[8]

Conclusion

The study of gabapentin and its analogues has evolved significantly from its origins as a GABA-mimetic concept. It is now firmly established that the primary mechanism of action for this class of drugs is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels, which in turn modulates neurotransmitter release. The development of analogues like pregabalin and prodrugs such as gabapentin enacarbil has led to compounds with superior pharmacokinetic profiles and enhanced potency, improving clinical utility.[5][12] Future research in this area will continue to refine the structure-activity relationships to develop next-generation gabapentinoids with greater efficacy and improved side-effect profiles, leveraging the detailed molecular and behavioral protocols outlined in this guide.

References

- 1. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Pregabalin - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychscenehub.com [psychscenehub.com]

- 15. appn.org.uk [appn.org.uk]

- 16. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

Mechanisms of Action of Aminocyclohexane Derivatives in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexane derivatives represent a pivotal class of compounds in neuroscience, demonstrating significant therapeutic efficacy across a spectrum of neurological and psychiatric disorders. Their unique structural motif, a cyclohexane ring bearing an amino group, serves as a scaffold for drugs with diverse mechanisms of action. This guide provides a detailed examination of the molecular pharmacology of three prominent aminocyclohexane derivatives: Memantine, Gabapentin, and Ketamine. Each of these agents interacts with distinct molecular targets within the central nervous system (CNS) to exert its therapeutic effects. This document will elucidate their mechanisms of action, present quantitative pharmacological data, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Memantine: A Low-Affinity, Uncompetitive NMDA Receptor Antagonist

Memantine is a derivative of amantadine and is primarily used in the management of moderate-to-severe Alzheimer's disease.[1] Its therapeutic action is centered on its role as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3]

Mechanism of Action

Glutamate is the principal excitatory neurotransmitter in the CNS, and its action at NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[3] However, excessive glutamatergic activity can lead to excitotoxicity, a process implicated in the pathophysiology of Alzheimer's disease.[3] Memantine's unique pharmacological profile allows it to preferentially block the excessive, pathological activation of NMDA receptors while preserving their normal physiological function.[2]

It acts as an uncompetitive, open-channel blocker, meaning it only binds within the receptor's ion channel when it is open.[2][4] This binding is voltage-dependent and has rapid on/off kinetics.[2][5] This characteristic is crucial to its therapeutic success and tolerability, as it can leave the channel quickly when normal synaptic transmission occurs, thus avoiding the severe side effects associated with high-affinity NMDA receptor antagonists like ketamine.[2][6] The two methyl groups on memantine's structure are critical for its higher affinity compared to its parent compound, amantadine.[7][8]

Signaling Pathway

By blocking excessive Ca²⁺ influx through NMDA receptors, memantine mitigates the downstream effects of excitotoxicity, such as mitochondrial dysfunction, production of reactive oxygen species, and eventual neuronal cell death.[3] This neuroprotective effect is central to its clinical utility in Alzheimer's disease.[4]

Quantitative Pharmacology

The binding affinity and inhibitory concentration of memantine are key parameters that define its pharmacological profile.

| Parameter | Value | Target | Reference |

| IC₅₀ | 1.2 µM | GluN1/GluN2A | [7] |

| IC₅₀ | 0.54 µM | GluN1/GluN2B | [7] |

| Affinity | Low to Moderate | NMDA Receptor Cation Channels | [2] |

Experimental Protocols

2.4.1 Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This technique is used to measure the inhibitory effect of memantine on NMDA receptor-mediated currents.[9][10]

-

Cell Preparation: Human embryonic kidney (HEK) cells or Xenopus oocytes are transfected with cDNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2B).[7][10]

-

Recording Setup: A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the "whole-cell" configuration.[11][12] The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).[13]

-

Data Acquisition: NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and the co-agonist glycine.[9] Once a stable baseline current is established, memantine is co-applied at increasing concentrations.[9]

-

Analysis: The percentage of current inhibition is plotted against the memantine concentration, and the data are fitted to a logistic function to determine the IC₅₀ value.[9]

Gabapentin: A Ligand of the α2δ Subunit of Voltage-Gated Calcium Channels

Gabapentin is an aminocyclohexane derivative widely used for the treatment of epilepsy and neuropathic pain.[14][15] Despite its structural similarity to the neurotransmitter GABA, its primary mechanism of action does not involve direct interaction with GABA receptors.[16]

Mechanism of Action

The primary molecular target of gabapentin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[15][16][17] Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 subunits, but not α2δ-3.[18] This binding is crucial for its therapeutic effects, as mutations in the α2δ subunit that prevent gabapentin binding abolish its analgesic and anticonvulsant activities.[19]

The binding of gabapentin to the α2δ-1 subunit is thought to reduce the trafficking of VGCCs to the presynaptic terminal.[15][19] This leads to a decrease in calcium influx upon neuronal depolarization, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[15][17] This reduction in neurotransmitter release is believed to be the primary mechanism underlying gabapentin's therapeutic effects.[17]

Signaling Pathway

The interaction of gabapentin with the α2δ-1 subunit at the presynaptic terminal leads to a cascade of events that ultimately dampens neuronal excitability.

Quantitative Pharmacology

The binding affinity of gabapentin for the α2δ subunits is a key determinant of its potency.

| Parameter | Value (Kd) | Target | Method | Reference |

| Binding Affinity | ~59 nM | α2δ-1 | Radioligand Binding Assay | [18][20] |

| Binding Affinity | ~153 nM | α2δ-2 | Radioligand Binding Assay | [18][20] |

| Binding Affinity | No significant binding | α2δ-3 | Radioligand Binding Assay | [18][20] |

Experimental Protocols

3.4.1 Radioligand Binding Assay for Kd Determination

This assay is used to quantify the binding affinity of gabapentin for its target.[20]

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the α2δ subunits (e.g., rat brain homogenate or recombinant cell lines).[20][21]

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with increasing concentrations of radiolabeled gabapentin (e.g., [³H]gabapentin).[20] A parallel set of incubations includes a high concentration of unlabeled gabapentin to determine non-specific binding.[20][22]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[21]

-

Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[20][22]

Ketamine: A Non-Competitive NMDA Receptor Antagonist

Ketamine, a cyclohexanone derivative, is a dissociative anesthetic that has gained significant attention for its rapid-acting antidepressant effects.[23][24] Its primary mechanism of action involves non-competitive antagonism of the NMDA receptor.[25][26]

Mechanism of Action

Ketamine acts as a pore blocker of the NMDA receptor, binding to a site within the ion channel (the dizocilpine site) and thereby preventing the influx of ions.[23][25] This action is uncompetitive, meaning ketamine only binds when the channel is open, which occurs following the binding of glutamate and a co-agonist.[25] The S-(+) enantiomer (esketamine) has a 3- to 4-fold greater affinity for the NMDA receptor than the R-(-) enantiomer.[23]

The blockade of NMDA receptors on GABAergic interneurons is thought to lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.[23] This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to downstream signaling events crucial for its antidepressant effects.[23][27]

Signaling Pathway

The antidepressant effects of ketamine are mediated by a complex signaling cascade that is initiated by NMDA receptor blockade and subsequent AMPA receptor activation. This leads to the activation of pathways involved in neuroplasticity and synaptogenesis.

Key downstream effects include the activation of the mammalian target of rapamycin (mTOR) pathway and increased synthesis and release of brain-derived neurotrophic factor (BDNF).[24][28][29] This cascade ultimately leads to an increase in the number and function of synaptic spines in brain regions like the prefrontal cortex, which is thought to underlie its rapid and sustained antidepressant effects.[29]

Quantitative Pharmacology

Ketamine's affinity for the NMDA receptor and other targets has been characterized in various studies.

| Parameter | Value (Ki) | Target | Method | Reference |

| Affinity (S-ketamine) | ~0.3 µM | NMDA Receptor (dizocilpine site) | Radioligand Binding Assay ([³H]MK-801) | [30] |

| Affinity (Racemic) | ~0.5 µM | NMDA Receptor (dizocilpine site) | Radioligand Binding Assay ([³H]MK-801) | [30] |

| Affinity | Equal to NMDA receptor | Dopamine D2 Receptor (high-affinity state) | Radioligand Binding Assay | [31] |

Experimental Protocols

4.4.2 Workflow for Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a compound like ketamine.

-

Receptor Source Preparation: Rat forebrain homogenate is prepared as a source of native NMDA receptors.[32]

-

Competitive Binding Assay: A fixed concentration of a specific NMDA receptor radioligand (e.g., [³H]MK-801) is incubated with the membrane preparation in the presence of varying concentrations of ketamine.[32]

-

Separation and Quantification: As described for gabapentin, bound and free radioligands are separated by filtration, and the bound radioactivity is quantified.[21]

-

Data Analysis: The concentration of ketamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[21]

Conclusion

Memantine, gabapentin, and ketamine, all sharing the aminocyclohexane scaffold, exhibit remarkably different mechanisms of action that underscore the versatility of this chemical structure in CNS drug design. Memantine provides a unique example of "tuned" pharmacology, with its low-affinity, uncompetitive antagonism of NMDA receptors offering a therapeutic window for treating excitotoxicity in Alzheimer's disease. Gabapentin's interaction with the α2δ-1 subunit of VGCCs highlights a distinct mechanism for dampening neuronal hyperexcitability in epilepsy and neuropathic pain. Finally, ketamine's blockade of NMDA receptors and subsequent activation of neuroplasticity pathways has revolutionized the treatment of depression. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of novel and improved therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N-methyl D-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gabapentin - Wikipedia [en.wikipedia.org]

- 16. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 18. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ketamine - Wikipedia [en.wikipedia.org]

- 24. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 25. droracle.ai [droracle.ai]

- 26. derangedphysiology.com [derangedphysiology.com]

- 27. researchgate.net [researchgate.net]

- 28. Ketamine-induced antidepressant effects are associated with AMPA receptors-mediated upregulation of mTOR and BDNF in rat hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. 2.2. NMDA receptor binding studies [bio-protocol.org]

The Genesis of a Cyclic Amino Acid: A Technical History of 2-(1-Aminocyclohexyl)acetic Acid

For Immediate Release

A comprehensive technical guide detailing the discovery and synthesis history of 2-(1-Aminocyclohexyl)acetic acid (CAS 37631-92-8), a notable cyclic alpha-amino acid, is now available for researchers, scientists, and professionals in drug development. This document navigates the scientific origins of this compound, outlining key synthetic methodologies and its relationship to therapeutically significant molecules.

While a singular, definitive "discovery" of 2-(1-Aminocyclohexyl)acetic acid is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of cyclic amino acids and their potential as pharmaceutical building blocks and analogs of neurotransmitters. Often considered in the context of its more famous structural relative, Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), this compound stands as a distinct chemical entity with the amine and acetic acid groups attached to the same carbon of the cyclohexane ring.

The synthesis of 2-(1-Aminocyclohexyl)acetic acid is best understood through the application of classic organic reactions developed for the preparation of α-amino acids. Two primary and plausible synthetic routes from a derivative of cyclohexanone are the Strecker synthesis and the Bucherer-Bergs reaction.

Prominent Synthetic Pathways

The preparation of 2-(1-Aminocyclohexyl)acetic acid logically begins with a ketone precursor, specifically 1-oxocyclohexaneacetic acid or a related derivative. From this starting point, established named reactions provide a pathway to the final product.

The Strecker Synthesis

First reported by Adolph Strecker in 1850, this method is a cornerstone of amino acid synthesis. The reaction proceeds in two main steps: the formation of an α-aminonitrile from a ketone, followed by the hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol: Strecker Synthesis (Generalized)

-

Iminium Formation: The ketone precursor is reacted with ammonia (or an ammonium salt like ammonium chloride) to form an imine in situ.

-

Cyanide Addition: A cyanide source, such as potassium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final 2-(1-Aminocyclohexyl)acetic acid.

The Bucherer-Bergs Reaction

Developed in the early 20th century, the Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate from a ketone. This hydantoin can then be hydrolyzed to the desired amino acid.

Experimental Protocol: Bucherer-Bergs Reaction (Generalized)

-

Hydantoin Formation: The ketone precursor is heated with a mixture of ammonium carbonate and a cyanide salt (e.g., potassium cyanide) in a suitable solvent like aqueous ethanol. This one-pot reaction forms a spiro-hydantoin intermediate.

-

Hydrolysis: The hydantoin ring is subsequently opened and hydrolyzed, typically under strong basic or acidic conditions, to yield the final 2-(1-Aminocyclohexyl)acetic acid.

Comparative Synthesis Data

While specific historical data on the initial synthesis is elusive, modern chemical suppliers provide this compound, and its synthesis would likely follow one of the routes described. The choice of method often depends on factors like desired yield, purity requirements, and available starting materials. Below is a generalized comparison of what could be expected from these classical methods.

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Material | Ketone Derivative | Ketone Derivative |

| Key Reagents | NH₄Cl, KCN | (NH₄)₂CO₃, KCN |

| Intermediate | α-Aminonitrile | Spiro-Hydantoin |

| Reaction Steps | 2 (Aminonitrile formation, Hydrolysis) | 2 (Hydantoin formation, Hydrolysis) |

| Typical Yields | Moderate to Good | Moderate to Good |

| Key Advantages | Widely applicable, straightforward | One-pot formation of intermediate |

Biological Significance

Information on the specific biological activity of 2-(1-Aminocyclohexyl)acetic acid is limited in publicly available literature. It has been noted for its cytotoxic effects in the presence of hydrogen peroxide and as an inhibitor of β-aminoacyl-tRNA synthetase and RNA polymerase. However, a detailed signaling pathway has not been elucidated. Its primary significance in the context of drug development appears to be as a reference compound or impurity related to Gabapentin and other cyclic amino acid-based therapeutics.

An In-depth Technical Guide to 2-(1-Aminocyclohexyl)acetic Acid (Gabapentin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Aminocyclohexyl)acetic acid, a compound widely known in the pharmaceutical industry as Gabapentin. The document elucidates the fundamental identity of the molecule, detailing its chemical structure, nomenclature, and key physicochemical properties. It presents in-depth experimental methodologies for its primary synthesis routes, including the Hofmann rearrangement and the original Goedecke synthesis involving a Curtius rearrangement. Furthermore, this guide explores the compound's mechanism of action, focusing on its interaction with the α2δ-1 subunit of voltage-gated calcium channels, and presents relevant pharmacological data. All quantitative information is summarized in structured tables, and key pathways and workflows are visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Nomenclature and Structural Identity

The topic of this guide, 2-(1-Aminocyclohexyl)acetic acid, is the formal IUPAC name for the therapeutic agent commonly known as Gabapentin.[1][2][3] The relationship is not one of interaction but of identity. Different naming conventions, including the frequently used synonym 1-(Aminomethyl)cyclohexaneacetic acid, all refer to the same molecular entity.[1][3]

Quantitative Data

Physicochemical and Pharmacokinetic Properties

Gabapentin is a white to off-white crystalline solid that exists as a zwitterion at physiological pH.[1][2] Its structural similarity to GABA allows it to cross the blood-brain barrier, although it does not act on GABA receptors directly.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C9H17NO2 | [3] |

| Molecular Weight | 171.24 g/mol | [3] |

| pKa1 (Carboxylic Acid) | 3.68 - 3.7 | [2][4] |

| pKa2 (Amine) | 10.70 | [2][4] |

| Isoelectric Point (pI) | 7.14 | [1] |

| Water Solubility | ~10 mg/mL | [5] |

| LogP | -1.1 | [1] |

| Protein Binding | < 3% | [3] |

| Bioavailability | 27–60% (dose-dependent) | [3] |

| Elimination Half-life | 5 to 7 hours | [3] |

Spectroscopic Data

The structural features of gabapentin can be confirmed through various spectroscopic techniques. Key spectral data are summarized below.

| Spectroscopy | Solvent/Method | Characteristic Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference(s) |

| ¹H NMR | D₂O | δ 3.00 (-CH₂-N), δ 2.42 (-CH₂-COOH), δ 1.34-1.48 (cyclohexyl protons) | [1][6] |

| ¹³C SSNMR (Form II) | Solid-State | δ 179 (C=O), δ 20-60 (aliphatic carbons, peak at 39 ppm broadened by ¹⁴N coupling) | [7] |

| ¹³C SSNMR (Form III) | Solid-State | Characteristic peaks at δ 37.6 and δ 41.0 | [8] |

| FT-IR | ATR | ν 1615 (N-H bend), ν 1540 (COO⁻ asymmetric stretch), ν 1400 (COO⁻ symmetric stretch), ν 1300 (C-H bend) | [9] |

Pharmacological Data

Gabapentin's therapeutic effects are primarily mediated by its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.

| Parameter | Target | Value | Reference(s) |

| Binding Affinity (Kd) | α2δ-1 subunit | 59 nM | [10] |

| Binding Affinity (Kd) | α2δ-2 subunit | 153 nM | [10] |

| Binding Affinity (Kd) | α2δ-3 subunit | No significant binding | [10] |

| Efficacy (NNT) | Neuropathic Pain | 7.2 (5.9–9.2) | [11] |

| Potency (EC50) | Postherpetic Neuralgia | 11.7 mg/mL | [11] |

NNT (Number Needed to Treat) indicates the average number of patients who need to be treated to prevent one additional bad outcome. A lower NNT indicates greater effectiveness.

Mechanism of Action

Contrary to its design as a GABA analog, gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of presynaptic, voltage-gated calcium channels (VGCCs).[3][12][13] This binding event is crucial for its therapeutic effects. In pathological states like neuropathic pain, there is an upregulation and trafficking of α2δ-1-containing VGCCs to the presynaptic terminal. Gabapentin's binding to α2δ-1 disrupts this trafficking, leading to a reduction in the density of these calcium channels at the presynaptic membrane. This, in turn, diminishes the influx of calcium that is necessary for the release of excitatory neurotransmitters, such as glutamate and Substance P.[13] The net effect is a reduction in neuronal hyperexcitability and attenuated pain signaling.

Experimental Protocols

Synthesis Route 1: Hofmann Rearrangement

A common and high-yield industrial synthesis of gabapentin proceeds through the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. This multi-step process is efficient and avoids some of the harsher reagents of earlier methods.[3]

Methodology:

-

Anhydride Formation: 1,1-Cyclohexanediacetic acid is heated with a dehydrating agent, typically acetic anhydride, to form the cyclic 1,1-cyclohexanediacetic anhydride. The excess acetic anhydride is removed under vacuum.

-

Monoamide Synthesis (Amination): The resulting anhydride is treated with a concentrated aqueous solution of ammonia (e.g., 25-35%). The reaction is maintained at a low temperature (below 20°C) to favor the formation of the monoamide over the diamide.[14] The reaction mixture is then neutralized with an acid (e.g., H₂SO₄) to a slightly acidic pH, causing the crude 1,1-cyclohexanediacetic acid monoamide to precipitate.[14][15] The product is isolated by filtration and can be purified by recrystallization.[14][16]

-

Hofmann Rearrangement: The purified monoamide is dissolved in an aqueous solution of sodium hydroxide. This solution is then added to a cold (typically -5°C to 0°C) aqueous solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl), which is often prepared in situ.[17][18] The reaction mixture is stirred and allowed to warm, proceeding through an unstable isocyanate intermediate, which is hydrolyzed in the basic solution.

-

Isolation and Purification: The reaction mixture is acidified (e.g., with HCl or formic acid) to precipitate gabapentin at its isoelectric point (pH ~7.14).[19][20] The crude gabapentin is collected by filtration and purified by recrystallization from a solvent mixture such as ethanol/ether or isopropanol/water to yield the final product.[1][19]

Synthesis Route 2: Goedecke Synthesis (via Curtius Rearrangement)

The original synthesis developed by Goedecke at Parke-Davis involves a Curtius rearrangement as the key step for introducing the aminomethyl group.[3]

Methodology:

-

Guareschi Reaction: Cyclohexanone is reacted with ethyl cyanoacetate in the presence of ammonia to yield the Guareschi imide (1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[19][19]undecane).[14][21]

-

Hydrolysis and Decarboxylation: The imide is subjected to harsh acidic hydrolysis (e.g., with concentrated sulfuric acid at high temperatures), which hydrolyzes the nitrile and imide groups and promotes decarboxylation to yield 1,1-cyclohexanediacetic acid.[21]

-

Monoester Formation: The diacid is first converted to its anhydride with acetic anhydride. Subsequent reaction with one equivalent of an alcohol, such as methanol, selectively opens the anhydride ring to form the mono-methyl ester of 1,1-cyclohexanediacetic acid.

-

Curtius Rearrangement: The free carboxylic acid of the monoester is converted into an acyl azide. This is typically achieved by first forming an acyl chloride (e.g., with thionyl chloride), followed by reaction with sodium azide (NaN₃).[11] Upon heating, the acyl azide undergoes the Curtius rearrangement, losing N₂ gas to form an isocyanate intermediate.[10][11]

-

Final Hydrolysis: The isocyanate is hydrolyzed with aqueous acid (e.g., HCl), which also hydrolyzes the methyl ester, to yield gabapentin hydrochloride. The free amino acid is then liberated, typically using an ion-exchange resin, and purified by crystallization.

Analytical Protocol: Radioligand Binding Assay

To quantify the binding affinity (Kd) of gabapentin for its target, a radioligand saturation binding assay is a standard and robust method.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the α2δ-1 subunit.

-

Incubation: In a series of tubes, incubate the membrane preparation with increasing concentrations of radiolabeled gabapentin (e.g., [³H]Gabapentin). A parallel set of tubes should also be prepared containing an additional large excess of unlabeled gabapentin to determine non-specific binding.

-

Separation: After incubation reaches equilibrium, rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound [³H]Gabapentin.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding (counts from tubes with excess unlabeled ligand) from the total binding. Plot the specific binding against the concentration of [³H]Gabapentin. Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Conclusion

2-(1-Aminocyclohexyl)acetic acid, or gabapentin, is a critical therapeutic agent whose identity, synthesis, and mechanism of action are well-characterized. Its primary relationship to its name is one of chemical nomenclature. The synthesis of this molecule can be achieved through robust, scalable methods such as the Hofmann rearrangement, which represents an improvement over the original Goedecke synthesis. The therapeutic efficacy of gabapentin is derived from its specific, high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, a mechanism that effectively reduces neuronal hyperexcitability. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a detailed technical resource for professionals engaged in the research, development, and manufacturing of this important pharmaceutical compound.

References

- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gabapentin - Wikipedia [en.wikipedia.org]

- 4. CA2570461C - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005015) [hmdb.ca]

- 7. Investigating Gabapentin Polymorphism Using Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. scispace.com [scispace.com]

- 13. scribd.com [scribd.com]

- 14. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 17. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 18. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 19. EP1732899B1 - Process for preparing cyclohexanediacetic acid monoamide - Google Patents [patents.google.com]

- 20. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: Chemical Stability and Degradation of 2-(1-Aminocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Aminocyclohexyl)acetic acid, also known as Gabapentin Impurity C, is a molecule of significant interest in the pharmaceutical industry, primarily due to its association with the widely used anticonvulsant and analgesic drug, gabapentin. As a known impurity, understanding its chemical stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of gabapentin-containing drug products. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of 2-(1-Aminocyclohexyl)acetic acid, including its degradation pathways and the analytical methodologies employed for its assessment.

The stability of a drug substance and its impurities is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are intentionally conducted to identify potential degradation products and pathways, which is essential for the development and validation of stability-indicating analytical methods. While specific quantitative stability data for 2-(1-Aminocyclohexyl)acetic acid is limited in publicly available literature, this guide synthesizes information from studies on its parent compound, gabapentin, and general principles of pharmaceutical degradation to provide a robust understanding of its likely behavior under stress conditions.

Chemical Properties

A foundational understanding of the physicochemical properties of 2-(1-Aminocyclohexyl)acetic acid is essential for interpreting its stability profile.

| Property | Value | Reference |

| Chemical Name | 2-(1-Aminocyclohexyl)acetic acid | N/A |

| Synonyms | Gabapentin Impurity C, (1-Aminocyclohexyl)acetic acid | [1] |

| CAS Number | 37631-92-8 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Information not widely available, but likely soluble in aqueous solutions. | N/A |

Forced Degradation and Stability Profile

Forced degradation studies are a regulatory requirement to demonstrate the specificity of stability-indicating methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation. The following sections detail the expected stability of 2-(1-Aminocyclohexyl)acetic acid under various stress conditions, largely inferred from the behavior of gabapentin.

Summary of Stability under Stress Conditions

The following table summarizes the anticipated degradation behavior of 2-(1-Aminocyclohexyl)acetic acid under different stress conditions. The extent of degradation is a qualitative assessment based on typical outcomes of forced degradation studies for similar pharmaceutical compounds.

| Stress Condition | Reagent/Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Potential for degradation |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Significant degradation expected |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Significant degradation expected |

| Thermal Degradation | 80°C, 72 hours | Potential for degradation |

| Photodegradation | ICH Q1B conditions (UV/Vis light) | Potential for degradation |

Degradation Pathways